Perfluorotetradecanoic acid

概要

説明

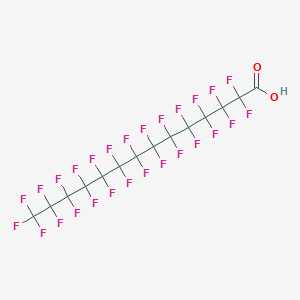

パーフルオロテトラデカン酸は、14個の炭素原子の鎖からなる長鎖パーフルオロカルボン酸です。 この化合物は、写真フィルム、消火剤、洗剤、殺虫剤など、工業製品や消費財に一般的に見られます。

製造方法

合成経路と反応条件

パーフルオロテトラデカン酸は、テトラデカン酸の電解フッ素化によって合成することができます。このプロセスには、フッ素化剤として無水フッ化水素を使用し、反応を駆動するために電流を流すことが含まれます。 反応条件は通常、-20°Cから0°Cの温度範囲と100〜200 mA / cm²の電流密度です。 .

工業生産方法

工業環境では、パーフルオロテトラデカン酸は同様の電解フッ素化プロセスを使用して製造されています。大規模生産には、非常に反応性が高く腐食性の強いフッ化水素を扱うための特殊な機器を使用します。 このプロセスは、最終製品の純度と収量を確保するために慎重に管理されています。 .

準備方法

Synthetic Routes and Reaction Conditions

Perfluorotetradecanoic acid can be synthesized through the electrochemical fluorination of tetradecanoic acid. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to drive the reaction. The reaction conditions typically include a temperature range of -20°C to 0°C and a current density of 100-200 mA/cm² .

Industrial Production Methods

In industrial settings, this compound is produced using a similar electrochemical fluorination process. The large-scale production involves the use of specialized equipment to handle the highly reactive and corrosive hydrogen fluoride. The process is carefully controlled to ensure the purity and yield of the final product .

化学反応の分析

反応の種類

パーフルオロテトラデカン酸は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、化合物の酸素添加を含み、多くの場合、パーフルオロカルボキシレートの生成をもたらします。

還元: この反応は、酸素の除去または水素の添加を含み、パーフルオロアルコールの生成につながります。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれ、通常は酸性条件下で行われます。

還元: 一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムが含まれ、通常は無水条件下で行われます。

形成される主な生成物

酸化: パーフルオロカルボキシレート

還元: パーフルオロアルコール

置換: パーフルオロスルホネート

科学研究における用途

パーフルオロテトラデカン酸は、以下を含む幅広い科学研究用途を持っています。

化学: 環境サンプル中のパーフルオロアルキル物質の分析のための参照物質として使用されます。

生物学: ゼブラフィッシュ胚におけるミトコンドリア機能と酸化ストレスへの影響について研究されています。

科学的研究の応用

Environmental Monitoring and Analysis

PFTeDA as an Environmental Contaminant

PFTeDA has been detected in various environmental matrices, including water, soil, and biota. Its persistence and bioaccumulation potential raise concerns regarding its environmental impact. Studies have shown that PFTeDA levels in serum from populations in East Asia exceed those of perfluorooctanoic acid (PFOA), indicating its prevalence in human exposure scenarios .

Case Study: Serum Analysis in East Asia

A study conducted across Japan, Korea, and Vietnam revealed that odd-numbered perfluorocarboxylates, including PFTeDA, were predominant in serum samples. The research highlighted a significant increase in long-chain perfluorocarboxylic acids (PFCAs), necessitating further investigation into their sources and exposure routes .

Toxicological Research

Impact on Aquatic Organisms

Research has focused on the effects of PFTeDA on aquatic life, particularly zebrafish (Danio rerio). A study assessed the developmental and behavioral impacts of PFTeDA exposure on zebrafish larvae. The findings indicated that while there were no significant changes in survival or hatch rates, gene expression related to oxidative stress was altered .

Table 1: Summary of Toxicological Findings on Zebrafish Larvae Exposed to PFTeDA

| Exposure Concentration (µM) | Key Findings |

|---|---|

| 0.1 | No significant changes observed |

| 1 | Minor alterations in gene expression |

| 10 | Increased transcription of antioxidant genes |

Industrial Applications

Use in Manufacturing Processes

PFTeDA is utilized in various industrial applications due to its thermal stability and chemical resistance. It is often incorporated into coatings and surfactants that require non-stick properties or resistance to high temperatures. Its role in manufacturing processes is critical for producing materials that need to withstand harsh conditions without degradation.

Research on Remediation Techniques

Electrochemical Mineralization

Recent studies have explored the electrochemical mineralization of PFAAs, including PFTeDA. Innovative methods utilizing modified electrodes have shown promise in degrading environmentally persistent PFCAs through electrochemical processes. This research is vital for developing effective remediation strategies for contaminated sites .

Health Implications

Potential Health Risks

The toxicity profile of PFTeDA suggests potential health risks associated with exposure. Research indicates that longer-chain PFAAs may disrupt endocrine functions and contribute to various health issues, including reproductive toxicity and developmental effects . Continued research is necessary to fully understand the health implications of PFTeDA exposure.

作用機序

パーフルオロテトラデカン酸は、主に細胞膜とミトコンドリア機能との相互作用を通じてその効果を発揮します。活性酸素種の生成を増加させ、ミトコンドリアのバイオエナジェティクスに関連する遺伝子の発現を変化させることで、酸化ストレスを引き起こします。 これにより、ミトコンドリアの損傷と細胞機能の障害が起こります。 .

類似の化合物との比較

類似の化合物

- パーフルオロデカン酸

- パーフルオロウンデカン酸

- パーフルオロトリデカン酸

ユニークさ

パーフルオロテトラデカン酸は、他のパーフルオロアルキル物質と比較して、より長い炭素鎖長を持つため、ユニークです。 このより長い鎖長は、そのより高い安定性と分解に対する耐性に寄与し、長寿命の性能を必要とする用途に特に役立ちます。 .

類似化合物との比較

Similar Compounds

Uniqueness

Perfluorotetradecanoic acid is unique due to its longer carbon chain length compared to other perfluoroalkyl substances. This longer chain length contributes to its higher stability and resistance to degradation, making it particularly useful in applications requiring long-lasting performance .

生物活性

Perfluorotetradecanoic acid (PFTeDA) is a long-chain perfluoroalkyl acid (PFAA) known for its widespread use in various industrial applications, including firefighting foams and photographic films. This compound has garnered attention due to its potential biological effects, particularly concerning oxidative stress, reproductive toxicity, and neurobehavioral impacts. This article synthesizes current research findings on the biological activity of PFTeDA, including case studies and data tables.

PFTeDA exerts its biological effects primarily through mechanisms that induce oxidative stress and apoptosis in various cell types. Research indicates that PFTeDA can disrupt mitochondrial function and alter gene expression related to oxidative stress.

1.1 Mitochondrial Dysfunction

A study on zebrafish embryos revealed that exposure to PFTeDA led to increased expression of mitochondrial-related genes, such as cox1 and mt-nd3, at higher concentrations (10 µM). However, no significant changes were observed in oxidative respiration parameters, suggesting that while gene expression is affected, mitochondrial bioenergetics may remain stable under certain conditions .

1.2 Leydig Cell Function

In male Sprague-Dawley rats, PFTeDA exposure significantly impaired Leydig cell function. The compound reduced serum testosterone levels at doses as low as 1 mg/kg/day, while increasing luteinizing hormone levels at higher doses. The underlying mechanism involved increased oxidative stress markers and apoptosis in Leydig cells, evidenced by elevated malondialdehyde levels and decreased antioxidant enzyme activities .

2. Neurobehavioral Effects

Research indicates that PFTeDA exposure during critical developmental windows may lead to neurobehavioral deficits. A meta-analysis highlighted that long-chain PFASs like PFTeDA can have pronounced effects on neurodevelopment when exposure occurs during sensitive periods .

3.1 Zebrafish Study

- Objective : To evaluate the effects of PFTeDA on zebrafish development.

- Method : Zebrafish embryos were exposed to varying concentrations of PFTeDA (0.01 to 10 µM) for seven days.

- Findings :

3.2 Rat Study on Leydig Cells

- Objective : To assess the impact of PFTeDA on male reproductive health.

- Method : Male rats were administered PFTeDA via gavage at doses of 0, 1, 5, and 10 mg/kg/day.

- Findings :

4. Data Tables

5. Conclusion

The biological activity of this compound (PFTeDA) underscores its potential toxicity across various biological systems. The compound induces oxidative stress and disrupts hormonal functions, particularly affecting reproductive health in males. Furthermore, neurodevelopmental risks associated with PFTeDA exposure highlight the need for ongoing research to fully understand its implications for human health and environmental safety.

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14HF27O2/c15-2(16,1(42)43)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDINRUXCKIXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13F27COOH, C14HF27O2 | |

| Record name | Perfluoro-n-tetradecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059921 | |

| Record name | Perfluorotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-06-7 | |

| Record name | Perfluorotetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoromyristic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosafluorotetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoromyristic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7BGN3727 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。